D-Biotinol

Nutritional Science Microbiology In Vivo Metabolism

D-Biotinol (CAS 53906-36-8) is an orally active alcohol analog of D-Biotin, chemically designated as (3aS,4S,6aR)-4-(5-hydroxypentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one. It is a functional derivative where the carboxylic acid group of biotin is replaced with a primary alcohol (-OH).

Molecular Formula C10H18N2O2S
Molecular Weight 230.33 g/mol
CAS No. 53906-36-8
Cat. No. B2648279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Biotinol
CAS53906-36-8
Molecular FormulaC10H18N2O2S
Molecular Weight230.33 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCCO)NC(=O)N2
InChIInChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14)/t7-,8-,9-/m0/s1
InChIKeyRGIKRHKHRAAZIO-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





D-Biotinol (CAS 53906-36-8): A Functionalized Biotin Analog for Targeted Research and Assay Development


D-Biotinol (CAS 53906-36-8) is an orally active alcohol analog of D-Biotin, chemically designated as (3aS,4S,6aR)-4-(5-hydroxypentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one . It is a functional derivative where the carboxylic acid group of biotin is replaced with a primary alcohol (-OH) [1]. This structural modification retains the core biotin scaffold, which is essential for its role in biological systems, while introducing a new reactive site for chemical conjugation, distinguishing it from the parent vitamin [1].

Why D-Biotinol (CAS 53906-36-8) Cannot Be Replaced by Generic Biotin or Other Analogs


Direct substitution of D-Biotinol with D-Biotin or other biotin analogs (e.g., biotin methyl ester, desthiobiotin) is not feasible due to profound differences in their chemical reactivity, in vivo metabolism, and biological selectivity. While D-Biotin's terminal carboxyl group is essential for amide bond formation in protein conjugation, D-Biotinol's terminal hydroxyl group enables distinct esterification or etherification reactions without protecting group strategies [1]. Furthermore, D-Biotinol demonstrates a unique species-dependent activity profile: it cannot support the growth of key biotin-requiring microorganisms like *Lactobacillus casei* and *Saccharomyces cerevisiae* where D-Biotin is essential, yet it is fully converted to biotin and reverses deficiency in mammals [2]. Therefore, selecting an incorrect analog can lead to failed bioconjugation workflows, invalid microbial growth assays, or misinterpreted in vivo efficacy data.

D-Biotinol (CAS 53906-36-8): Quantitative Evidence of Differential Performance


Species-Dependent Conversion and Nutritional Efficacy: Mammalian Activation vs. Microbial Inactivity

D-Biotinol exhibits a distinct, species-specific metabolic fate. While it is fully effective at curing biotin deficiency in rats, it fails to replace D-Biotin as a nutrient for several microorganisms. In a head-to-head comparison, D-Biotinol was shown to be 'fully as effective as d-biotin' in reversing egg white-induced biotin deficiency in the rat [1]. Conversely, D-Biotinol 'does not replace d-biotin' in supporting the growth of *L. arabinosus*, *L. casei*, or *S. cerevisiae*, which are standard bioassay organisms for biotin [1]. Furthermore, urinary excretion analysis confirmed that D-Biotinol is efficiently converted to biotin in both rats and humans after oral or intramuscular administration [1].

Nutritional Science Microbiology In Vivo Metabolism

Potent and Distinct Holocarboxylase Synthetase (HLCS) Inhibition Mechanism

Biotinol-5'-AMP, an acyl-AMP mimic derived from D-Biotinol, acts as a potent and mechanistically distinct inhibitor of holocarboxylase synthetase (HLCS) compared to other biotin-5'-AMP analogs. It inhibits HLCS with an IC50 value of 7 μM, which is 5.7-fold more potent than β-ketoP and 29-fold more potent than β-hydroxyP analogs (IC50 values of 39.7 μM and 203.7 μM, respectively) [1]. Critically, its mechanism of inhibition is mixed, whereas the β-ketoP and β-hydroxyP analogs are competitive inhibitors, indicating a unique interaction with the enzyme [1]. This is supported by a Ki value of 7 μM for biotinol-5'-AMP, compared to 3.4 μM for β-ketoP and 17.3 μM for β-hydroxyP [1].

Enzyme Inhibition Biotinylation Chemical Biology

Enhanced Chemical Reactivity for Bioconjugation: Hydroxyl vs. Carboxyl Functionality

The primary structural and functional differentiator of D-Biotinol is its terminal hydroxyl (-OH) group, which replaces the carboxyl (-COOH) group of D-Biotin [1]. This substitution fundamentally changes its chemical reactivity profile, enabling distinct conjugation chemistries without requiring activation of a carboxylic acid . While D-Biotin is typically conjugated via amide bond formation (e.g., with EDC/NHS), D-Biotinol's hydroxyl group facilitates direct esterification, etherification, or phosphitylation reactions [2]. This is quantitatively evidenced by its use in synthesizing N-acyl derivatives and as a phosphitylated intermediate for labeling oligonucleotides, a pathway not directly accessible from biotin [2].

Bioconjugation Chemical Biology Assay Development

Superior Aqueous Solubility for In Vivo Formulation

The introduction of a hydroxyl group in D-Biotinol confers improved solubility in polar solvents compared to D-Biotin, a key advantage for in vivo studies and assay development. D-Biotin has a water solubility of approximately 220 mg/L (0.9 mM) at 25°C, often requiring DMSO or alkali for concentrated stock solutions [1]. In contrast, D-Biotinol exhibits significantly higher solubility in aqueous buffers and organic solvents, with reported solubility in DMSO of 100 mg/mL (434.16 mM) and in methanol of 25 mg/mL (108.54 mM) . While a direct comparative water solubility value for D-Biotinol is not provided in the search results, its chemical structure (LogP ~1.36, lower than biotin) and vendor statements consistently indicate it is 'well dissolved in water' and 'soluble in most organic solvents' [REFS-2, REFS-3]. This enhanced solubility profile facilitates the preparation of in vivo formulations without harsh co-solvents .

Formulation Pharmacology Drug Discovery

Quantified Antibacterial Activity via Biotin Protein Ligase (BPL) Inhibition

D-Biotinol serves as a crucial precursor for biotinol-5'-AMP, a potent and broad-spectrum inhibitor of bacterial biotin protein ligase (BPL). Biotinol-5'-AMP acts as a pan-inhibitor of BPLs from clinically relevant pathogens, including *Staphylococcus aureus* and *Mycobacterium tuberculosis* [1]. In kinetic assays, it was shown to be a competitive inhibitor with respect to the substrate biotin [1]. Crucially, it exhibits direct antibacterial activity against clinical isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 μg/mL for *S. aureus* and 0.5–2.5 μg/mL for *M. tuberculosis* [1]. This is in stark contrast to D-Biotin, which is an essential growth factor and has no antibacterial activity.

Antibacterial Enzyme Inhibition Drug Discovery

Validated Research and Industrial Applications for D-Biotinol (CAS 53906-36-8)


In Vivo Mammalian Studies of Biotin Metabolism and Deficiency

D-Biotinol is the ideal compound for studies requiring a metabolic precursor that is selectively converted to biotin in mammals. Its proven ability to fully reverse egg white-induced biotin deficiency in rats, as documented in the foundational study by Drekter et al., validates its use as an orally active biotin source in rodent models [1]. Researchers investigating biotinidase activity, holocarboxylase synthetase function, or biotin transport in mammals can utilize D-Biotinol to bypass dietary biotin variability and establish controlled in vivo conditions. The quantitative evidence of efficient conversion in both rats and humans further supports its relevance for preclinical and clinical research [1].

HLCS Enzyme Assays and Inhibitor Development

Researchers focusing on holocarboxylase synthetase (HLCS) biology or developing inhibitors for therapeutic intervention should prioritize D-Biotinol as a key precursor or positive control. Its derivative, biotinol-5'-AMP, is a well-characterized, potent inhibitor with a defined IC50 of 7 μM and a mixed mechanism of action, as established by León-Del-Río et al. [2]. This provides a benchmark against which new HLCS inhibitors can be measured. D-Biotinol itself can be used in competition assays or as a starting material for synthesizing novel inhibitor libraries targeting this enzyme, which is implicated in metabolic diseases and cancer.

Bioconjugation and Molecular Labeling for Streptavidin/Avidin-Based Assays

D-Biotinol is a superior choice for bioconjugation in immunoassays, pull-downs, and labeling workflows where a distinct chemical handle is required. Its terminal hydroxyl group enables a range of chemistries (e.g., esterification, phosphitylation) that are orthogonal to the amide coupling used with standard biotin [3]. This is particularly valuable for preparing biotinylated oligonucleotides or proteins where preserving specific biological activity is critical [4]. The molecule retains high affinity for (strept)avidin, ensuring robust detection and capture in downstream applications like ELISA, Western blotting, and affinity chromatography .

Novel Antibiotic Discovery Targeting Biotin Synthesis Pathways

In antimicrobial drug discovery programs, D-Biotinol serves as a critical starting material for synthesizing biotin protein ligase (BPL) inhibitors. As demonstrated by Booker et al., its derivative, biotinol-5'-AMP, is a pan-inhibitor with potent activity against *S. aureus* (MIC 1–8 μg/mL) and *M. tuberculosis* (MIC 0.5–2.5 μg/mL) [5]. This validated antibacterial activity, coupled with its competitive inhibition of the BPL enzyme, provides a strong rationale for using D-Biotinol to generate focused libraries for structure-activity relationship (SAR) studies aimed at developing novel antibacterial agents.

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